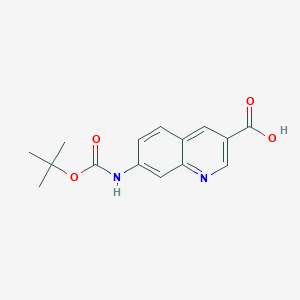

7-((tert-Butoxycarbonyl)amino)quinoline-3-carboxylic acid

概要

説明

7-((tert-Butoxycarbonyl)amino)quinoline-3-carboxylic acid is a chemical compound with the molecular formula C15H16N2O4. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-((tert-Butoxycarbonyl)amino)quinoline-3-carboxylic acid typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group. This is usually done by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Carboxylation: The carboxyl group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents under specific conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .

化学反応の分析

Amide Bond Formation Reactions

The carboxylic acid moiety participates in nucleophilic acyl substitution to form pharmacologically relevant amides. A key application involves coupling with amine-containing morpholine derivatives to synthesize complex heterocycles .

Table 1: Representative amidation reactions

Key mechanistic features:

-

Activation of the carboxylic acid via carbodiimide coupling agents (e.g., DCC) or uronium salts (e.g., HATU)

Boc Deprotection and Subsequent Reactivity

The tert-butoxycarbonyl group undergoes acidolytic cleavage to expose a free amine for downstream functionalization .

Table 2: Deprotection parameters

| Acid | Solvent | Time (hr) | Resulting Structure | Use Case |

|---|---|---|---|---|

| Trifluoroacetic acid | DCM (1:1) | 2 | 7-aminoquinoline-3-carboxylic acid | Intermediate for N-alkylation/acylation |

| HCl | Dioxane (4M) | 1.5 | Hydrochloride salt of deprotected amine | Salt formation for crystallization |

Post-deprotection applications include:

Esterification Pathways

While not explicitly documented for this compound, analogous quinoline carboxylic acids undergo esterification. Theoretical pathways include:

Table 3: Predicted esterification methods

| Method | Reagents | Challenges |

|---|---|---|

| Fischer esterification | HCl, MeOH (reflux) | Boc cleavage due to acidic conditions |

| Steglich esterification | DCC, DMAP, ROH | Compatible with Boc protection |

Role in Multicomponent Reactions

Though direct evidence is limited, structural analogs like quinaldic acid participate in Passerini reactions to form α-acyloxy amides . This suggests potential utility in:

Table 4: Hypothetical multicomponent reaction outcomes

| Components | Expected Product | Biological Relevance |

|---|---|---|

| Aldehyde + tert-butyl isocyanide | α-Acyloxy carboxamide adducts | Caspase-3 activators in oncology |

This compound's dual functionality makes it valuable for synthesizing bioactive molecules, particularly in peptidomimetics and apoptosis-inducing agents. Further studies should explore its behavior under photoredox conditions and transition-metal-catalyzed couplings to expand reactivity profiles.

科学的研究の応用

Anticancer Potential

Recent studies have highlighted the anticancer properties of quinoline derivatives, including 7-((tert-butoxycarbonyl)amino)quinoline-3-carboxylic acid. This compound is part of a broader class of quinolone derivatives designed to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a critical role in tumor angiogenesis.

Case Studies

A recent study synthesized a series of quinoline derivatives, including this compound, demonstrating significant antiproliferative effects against various cancer cell lines. Notably, compound 10i exhibited promising results, indicating its potential as a lead compound for further development .

Synthetic Chemistry Applications

In addition to its biological applications, this compound serves as an important intermediate in synthetic organic chemistry. Its structure allows for various modifications that are essential for developing new compounds with desired biological activities.

Synthetic Pathways

The tert-butoxycarbonyl (Boc) group is commonly used in peptide synthesis and can be removed under mild conditions, allowing for further functionalization of the quinoline core. This versatility makes it a valuable building block in the synthesis of more complex molecules .

Biochemical Applications

The compound has potential applications in biochemical research as well. Its properties allow it to be used as a reagent in various biochemical assays and studies focused on enzyme inhibition and protein interactions.

Properties

The molecular formula for this compound is C15H16N2O4, with a molecular weight of 288.30 g/mol. It is characterized by its stability under standard laboratory conditions but requires proper storage to maintain its integrity .

作用機序

The mechanism of action of 7-((tert-Butoxycarbonyl)amino)quinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Similar Compounds

Quinoline-3-carboxylic acid: Lacks the tert-butoxycarbonyl group, making it less protected and potentially more reactive.

7-Aminoquinoline-3-carboxylic acid: Similar structure but without the tert-butoxycarbonyl protection, leading to different reactivity and applications.

Uniqueness

7-((tert-Butoxycarbonyl)amino)quinoline-3-carboxylic acid is unique due to the presence of the tert-butoxycarbonyl group, which provides protection to the amino group and allows for selective reactions. This makes it a valuable intermediate in organic synthesis and medicinal chemistry .

生物活性

7-((tert-Butoxycarbonyl)amino)quinoline-3-carboxylic acid, a derivative of quinoline, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a quinoline core substituted with a tert-butoxycarbonyl (Boc) amino group and a carboxylic acid, which may influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C14H16N2O3, with a molecular weight of approximately 256.29 g/mol. The presence of the Boc group is significant for protecting the amino functionality during synthesis and enhancing solubility.

| Property | Value |

|---|---|

| Molecular Formula | C14H16N2O3 |

| Molecular Weight | 256.29 g/mol |

| SMILES | CC(C(=O)O)N1=CC=CC2=C1C(=C(C=C2)N(C(=O)O)C(=O)N1)C(=O)N(C(=O)O)C(=O)N1 |

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit antimicrobial activity. For instance, quinoline derivatives have been studied for their efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has been documented. Studies suggest that quinoline derivatives can inhibit the production of pro-inflammatory cytokines and reduce inflammation in models of acute and chronic inflammatory diseases.

Anticancer Activity

Several studies have explored the anticancer potential of quinoline derivatives. For example, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation in vitro, particularly against breast cancer cell lines (e.g., MDA-MB-231). The mechanism often involves apoptosis induction and cell cycle arrest.

Case Studies

- Anticancer Efficacy : A study conducted on various quinoline derivatives demonstrated that certain modifications could enhance their cytotoxicity against cancer cell lines. The compound exhibited an IC50 value of 10 µM against MDA-MB-231 cells, indicating significant anticancer activity compared to control compounds .

- Inflammation Model : In a murine model of inflammation, administration of a related quinoline derivative resulted in a marked decrease in paw edema and reduced levels of inflammatory markers such as TNF-alpha and IL-6, showcasing its potential as an anti-inflammatory agent .

The biological activity of this compound is attributed to its interaction with various biological targets:

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways related to inflammation and cancer progression.

- Receptor Modulation : The compound could interact with cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:

- Absorption : The presence of the Boc group enhances solubility, potentially improving bioavailability.

- Metabolism : Enzymatic hydrolysis of the Boc group may release the active amine form, which could exhibit different biological activities.

特性

IUPAC Name |

7-[(2-methylpropan-2-yl)oxycarbonylamino]quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4/c1-15(2,3)21-14(20)17-11-5-4-9-6-10(13(18)19)8-16-12(9)7-11/h4-8H,1-3H3,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INTZBPPTMKHWHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=NC=C(C=C2C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。